molecular formula C10H10N2O2S B14453034 N-(Acetylcarbamothioyl)benzamide CAS No. 74346-74-0

N-(Acetylcarbamothioyl)benzamide

Cat. No.: B14453034
CAS No.: 74346-74-0
M. Wt: 222.27 g/mol
InChI Key: USVZDTCAKKVGIZ-UHFFFAOYSA-N
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Description

N-(Acetylcarbamothioyl)benzamide is a benzamide derivative characterized by a carbamothioyl group substituted with an acetyl moiety. Its structure includes a benzamide core (C₆H₅CONH₂) modified by a thiourea linkage (N-C=S) and an acetyl group (CH₃CO-). This compound belongs to the broader class of benzoylthiourea derivatives, which are studied for their diverse chemical and biological properties, including enzyme inhibition, metal coordination, and pharmacological activity .

Properties

CAS No.

74346-74-0

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

N-(acetylcarbamothioyl)benzamide

InChI

InChI=1S/C10H10N2O2S/c1-7(13)11-10(15)12-9(14)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,13,14,15)

InChI Key

USVZDTCAKKVGIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=S)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Acetylcarbamothioyl)benzamide typically involves the reaction of benzoyl isothiocyanate with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as pyridine, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-(Acetylcarbamothioyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(Acetylcarbamothioyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory and immune responses. This inhibition occurs through the prevention of IκB degradation, leading to reduced NF-κB activity and subsequent apoptosis in certain cell types . Additionally, the compound can induce cell cycle arrest at the G2/M phase, further contributing to its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Spectral Comparisons

N-(Acetylcarbamothioyl)benzamide shares core functional groups with other benzoylthiourea derivatives but differs in substituent groups, which influence its reactivity and applications. Key structural analogs include:

Compound Name Substituents/Modifications Key Spectral Features (FT-IR/NMR) References
N,N-diethyl-N’-benzoylthiourea Diethyl groups on carbamothioyl N-atoms C=S (1240–1260 cm⁻¹), N-H (3250–3350 cm⁻¹)
N-(4-chloro-3-trifluoromethylphenyl)-benzamide Cl, CF₃ on aromatic ring C=O (1680 cm⁻¹), C-Cl (750 cm⁻¹)
N-(6-aminobenzo[d]thiazol-2-yl)benzamide (ABTB) Benzothiazole ring with NH₂ C=S (1255 cm⁻¹), aromatic C-N (1340 cm⁻¹)
N-(anilinocarbonothioyl)benzamide derivatives Substituted aniline groups C=O (1675 cm⁻¹), NH (3300–3400 cm⁻¹)
Bis-(4-(tert-butyl)-N-(methylcarbamothioyl)benzamide)-Fe(III) Fe(III) coordination, tert-butyl groups UV-Vis λmax shift (280 → 320 nm upon complexation)

Key Observations :

  • The acetyl group in this compound introduces electron-withdrawing effects, distinguishing it from analogs with alkyl (e.g., diethyl) or electron-donating (e.g., methoxy) substituents .
  • Metal-coordinated derivatives, such as iron(III) complexes, exhibit altered spectral profiles due to ligand-to-metal charge transfer, as seen in UV-Vis studies .
Antioxidant Activity

This compound lacks the phenolic hydroxyl or methoxy groups present in highly active anti-oxidant analogs like N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (86.6% inhibition) and N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide (87.7% inhibition). Electron-donating groups enhance radical scavenging, whereas the acetyl group may reduce efficacy .

Enzyme Modulation
  • Chloro and trifluoromethyl groups in CTB enhance binding to hydrophobic enzyme pockets .
  • Antimicrobial/Anticancer Activity : Thiazole- or imidazole-containing analogs, such as N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide, exhibit superior activity due to heterocyclic interactions with biological targets (e.g., DNA topoisomerases) .
Corrosion Inhibition

Benzothiazole derivatives like ABTB demonstrate strong corrosion inhibition (e.g., 92% efficiency on mild steel), attributed to adsorption via sulfur and nitrogen atoms. The acetyl group in this compound may reduce surface adsorption compared to NH₂ or NO₂ substituents .

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